molecular formula C19H14ClN5 B14643121 4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine CAS No. 55391-44-1

4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine

Cat. No.: B14643121
CAS No.: 55391-44-1
M. Wt: 347.8 g/mol
InChI Key: KEKJGQBMOZZLGV-UHFFFAOYSA-N
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Description

4,4’-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group and two pyridine rings attached to a triazole core. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4,4’-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole core: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenylmethyl halide under basic conditions.

    Attachment of pyridine rings: The final step involves the coupling of the chlorophenylmethyl-triazole intermediate with pyridine derivatives using a suitable coupling reagent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4,4’-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4,4’-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine involves its interaction with specific molecular targets. The triazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar compounds to 4,4’-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine include other triazole derivatives such as:

    1,2,4-Triazole: A simple triazole compound with broad biological activity.

    Fluconazole: A triazole antifungal agent used in clinical settings.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

The uniqueness of 4,4’-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine lies in its specific structural features, such as the chlorophenyl group and dipyridine moieties, which may confer unique biological activities and chemical properties.

Properties

CAS No.

55391-44-1

Molecular Formula

C19H14ClN5

Molecular Weight

347.8 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H14ClN5/c20-17-3-1-14(2-4-17)13-25-19(16-7-11-22-12-8-16)23-18(24-25)15-5-9-21-10-6-15/h1-12H,13H2

InChI Key

KEKJGQBMOZZLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4)Cl

Origin of Product

United States

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